molecular formula C12H15N5O2 B2981472 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 937600-33-4

1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

Cat. No.: B2981472
CAS No.: 937600-33-4
M. Wt: 261.285
InChI Key: NJYOQDBWSVYKMU-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines. These compounds are characterized by a pyrazole ring fused to a pyrimidine ring. This particular compound has a piperidine ring attached to the pyrazolo[3,4-d]pyrimidine core, which is further substituted with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the construction of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through a cyclization reaction involving hydrazine and a suitable β-diketone or β-ketoester[_{{{CITATION{{{2{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{3{Design, Synthesis of New Pyrazolo[3,4-d]Pyrimidine ... - Springer](https://link.springer.com/article/10.1134/S1068162022010046). The resulting intermediate is then methylated to introduce the methyl group at the 1-position of the pyrazole ring[{{{CITATION{{{_2{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process and minimize human error.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylate salt.

  • Reduction: The pyrazolo[3,4-d]pyrimidine core can undergo reduction reactions, particularly at the nitrogen atoms.

  • Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole and piperidine rings.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄)

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst

  • Substitution: Various nucleophiles (e.g., amines, alcohols) and suitable solvents (e.g., dimethylformamide, DMF)

Major Products Formed:

  • Carboxylate salts from oxidation reactions

  • Reduced forms of the pyrazolo[3,4-d]pyrimidine core

  • Substituted derivatives at the pyrazole and piperidine rings

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a tool in biological studies, particularly in understanding the interactions of pyrazolo[3,4-d]pyrimidines with biological targets.

  • Medicine: It has shown promise in preclinical studies for its potential antiproliferative and anticancer properties.

  • Industry: The compound can be utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid is structurally similar to other pyrazolo[3,4-d]pyrimidine derivatives, such as those used as CDK2 inhibitors[_{{{CITATION{{{_2{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 .... its unique substitution pattern and the presence of the piperidine ring distinguish it from other compounds in this class. Other similar compounds include:

  • 1-methyl-3-naphthalen-2-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • 3-[(4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenol

These compounds share the pyrazolo[3,4-d]pyrimidine core but differ in their substituents and functional groups, leading to variations in their biological activities and applications.

Properties

IUPAC Name

1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-16-10-9(6-15-16)11(14-7-13-10)17-4-2-8(3-5-17)12(18)19/h6-8H,2-5H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYOQDBWSVYKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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